Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-DL-Ala-OH , a cornerstone building block in peptide synthesis, offers a racemic mixture of D- and L-alanine enantiomers protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) for research and drug development.
Core Properties and Specifications
Fmoc-DL-Ala-OH is a white to off-white solid widely used as a derivative of the amino acid alanine. The Fmoc protecting group on the amino terminus allows for controlled, stepwise assembly of peptide chains.[1] Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₄ | |
| Molecular Weight | 311.33 g/mol | |
| CAS Number | 35661-38-2 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point (°C) | 147-153 (for L-isomer) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Synthesis of Fmoc-DL-Ala-OH
The synthesis of Fmoc-DL-Ala-OH is achieved through the protection of the amino group of DL-alanine with the Fmoc moiety. A common method involves the reaction of DL-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
A generalized experimental protocol for the synthesis is as follows:
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Dissolution: DL-alanine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.
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Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in an organic solvent like dioxane or acetone is added dropwise to the alanine solution with stirring, typically at a reduced temperature (e.g., in an ice bath).[3]
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Reaction: The reaction mixture is stirred for several hours to allow for the complete formation of the Fmoc-protected amino acid.
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Work-up: The reaction mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the Fmoc-DL-Ala-OH product.
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Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product.
Synthesis workflow for Fmoc-DL-Ala-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Ala-OH is a fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides on a solid support.[4] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Experimental Protocols in SPPS
1. Fmoc Deprotection:
The removal of the Fmoc protecting group is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).
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Reagent: 20% piperidine in DMF (v/v).
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Procedure:
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The peptide-resin is swelled in DMF.
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The 20% piperidine/DMF solution is added to the resin.
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The mixture is agitated for a specified period (e.g., 5-20 minutes) to ensure complete deprotection.
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The resin is then thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.
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2. Amino Acid Coupling:
Following Fmoc deprotection, the next Fmoc-amino acid, in this case, Fmoc-DL-Ala-OH, is coupled to the newly exposed N-terminal amine of the growing peptide chain. This process requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents are commonly employed.
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Coupling Reagents:
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HBTU/HCTU: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used with a tertiary amine base like N,N-diisopropylethylamine (DIPEA).
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DIC/HOBt: N,N'-Diisopropylcarbodiimide in the presence of an additive like Hydroxybenzotriazole.
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General Coupling Protocol (using HBTU):
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Fmoc-DL-Ala-OH is pre-activated by dissolving it in DMF with HBTU and DIPEA.
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This activation mixture is then added to the deprotected peptide-resin.
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The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes).
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The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
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Once the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.
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General workflow of Fmoc-SPPS using Fmoc-DL-Ala-OH.
3. Cleavage and Final Deprotection:
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail.
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Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive amino acid residues from side reactions.
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Procedure:
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The fully assembled peptide-resin is treated with the cleavage cocktail.
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The reaction is allowed to proceed for a few hours at room temperature.
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The cleaved peptide is then precipitated from the cleavage solution using a cold non-polar solvent like diethyl ether.
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The precipitated peptide is collected by centrifugation, washed, and can be further purified by techniques such as high-performance liquid chromatography (HPLC).
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Conclusion
Fmoc-DL-Ala-OH is an indispensable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its role as a fundamental building block in solid-phase peptide synthesis enables the creation of a vast array of peptides for therapeutic and research purposes. The well-established protocols for its use in Fmoc-SPPS, from deprotection and coupling to final cleavage, provide a robust and reliable methodology for the synthesis of custom peptides.
